1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol
Overview
Description
The compound “1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-3-ol” is a complex organic molecule. It contains a piperidin-3-ol group, which is a type of nitrogen-containing ring (piperidine) with a hydroxyl group (-OH) attached. This is connected to a phenyl group (a ring of 6 carbon atoms) via a methylene bridge (-CH2-). The phenyl group is further substituted with a tetramethyl-1,3,2-dioxaborolan-2-yl group .
Scientific Research Applications
Synthesis and Evaluation in Pharmacology
Arylcycloalkylamines, which include phenyl piperidines, play a crucial role in the pharmacophoric groups found in antipsychotic agents. The significance of arylalkyl substituents in enhancing the potency and selectivity of binding affinity at D2-like receptors has been recognized. This highlights the potential application of such compounds in developing selective agents for neurological disorders (Sikazwe et al., 2009).
Role in Drug Metabolism
The metabolism of small-molecule drugs by hepatic Cytochrome P450 enzymes, and the subsequent risk of drug–drug interactions, underscore the importance of understanding the selectivity and potency of chemical inhibitors of major human hepatic CYP isoforms (Khojasteh et al., 2011). This area of research is critical for predicting and mitigating potential adverse interactions in polypharmacy scenarios.
Antineoplastic Agent Development
The novel series of 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones have shown promising cytotoxic properties, potentially more potent than contemporary anticancer drugs. Their ability to induce apoptosis and modulate multi-drug resistance presents a significant avenue for the development of new antineoplastic agents (Hossain et al., 2020).
Exploration of Piperidine Derivatives in Chemistry
Piperidine derivatives are integral to synthesizing various compounds with potential therapeutic applications. Their role in nucleophilic aromatic substitution reactions and as intermediates in the synthesis of complex molecules highlights the versatility and importance of these compounds in synthetic organic chemistry (Pietra & Vitali, 1972).
Hepatoprotective and Nephroprotective Activities
Chrysin and its derivatives, related structurally to the compound , have been examined for their hepatoprotective and nephroprotective activities against various drugs and toxic agents. This research indicates the potential for developing treatments that mitigate liver and kidney damage caused by exposure to harmful substances (Pingili et al., 2019).
Properties
IUPAC Name |
1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)15-9-7-14(8-10-15)12-20-11-5-6-16(21)13-20/h7-10,16,21H,5-6,11-13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUENLPDUJABEAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCCC(C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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